molecular formula C14H22O2 B7782664 exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate CAS No. 64114-51-8

exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate

Cat. No. B7782664
CAS RN: 64114-51-8
M. Wt: 222.32 g/mol
InChI Key: IAXXETNIOYFMLW-UHFFFAOYSA-N
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Description

Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cation Formation and Reactions : Coxon and Steel (1979) studied the formation of cations from exo-2-aryl-1,3,3- and exo-2-aryl-1,5,5-trimethylbicyclo[2,2,1] heptan-endo-2-ols, providing insights into the reactivity of similar compounds under acidic conditions (Coxon & Steel, 1979).

  • Potential Therapeutic Applications : A study by Aboul-Enein et al. (2006) explored the synthesis of derivatives with potential anticonvulsant, hypoglycemic, and anti-inflammatory effects. This research demonstrates the biomedical significance of such compounds (Aboul-Enein et al., 2006).

  • Synthesis of Isoxazoles : Bondar' et al. (2001) investigated the synthesis of isoxazoles from compounds containing the 1,7,7-trimethylbicyclo[2.2.1]heptane skeleton. This indicates its utility in organic synthesis for creating structurally diverse molecules (Bondar' et al., 2001).

  • Organotin Reagents : Research by Helliwell et al. (2002) on synthesizing organotin reagents from 1,7,7-trimethylbicyclo[2.2.1]heptane derivatives highlights their potential in organometallic chemistry and catalyst design (Helliwell et al., 2002).

  • Optical Lens and Polymeric Materials : Mamedov and Qedirli (2015) synthesized carboxyl bicyclic methacrylates for use in optical lenses and polymeric materials, demonstrating the material science applications of these compounds (Mamedov & Qedirli, 2015).

  • Schiff Base-Like Catalytic Systems : Oleinik et al. (2008) synthesized salicylaldehydes containing an isobornyl substituent for catalytic systems. This research contributes to the development of new catalysts for polymerization processes (Oleinik et al., 2008).

properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXXETNIOYFMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860016
Record name 2-Bornyl methacrylate
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Record name Isobornyl methacrylate
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Boiling Point

112-117 °C at 0.33 kPa
Record name ISOBORNYL METHACRYLATE
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Density

0.980 @ 25 °C
Record name ISOBORNYL METHACRYLATE
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Vapor Pressure

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/
Record name Isobornyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOBORNYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Isobornyl methacrylate

CAS RN

7534-94-3, 16868-12-5
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Record name 2-Bornyl methacrylate
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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